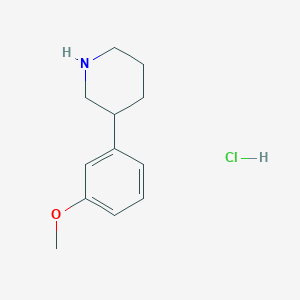

3-(3-Methoxyphenyl)piperidine hydrochloride

Description

BenchChem offers high-quality 3-(3-Methoxyphenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyphenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJLKTQSWVXPPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601692 |

Source

|

| Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-18-9 |

Source

|

| Record name | Piperidine, 3-(3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19725-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methoxyphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(3-Methoxyphenyl)piperidine hydrochloride, a key structural motif in medicinal chemistry.[1][2][3] The piperidine ring is a prevalent feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[4] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established and innovative synthetic strategies.

Introduction: The Significance of the 3-Arylpiperidine Scaffold

The 3-arylpiperidine framework, exemplified by 3-(3-methoxyphenyl)piperidine, is a cornerstone in the design of bioactive molecules. Its presence in pharmaceuticals is linked to a wide range of therapeutic applications, including treatments for central nervous system disorders.[4] The methoxy-substituted phenyl group, in particular, can significantly influence a molecule's binding affinity and metabolic stability. Understanding the efficient and scalable synthesis of this scaffold is therefore of paramount importance in the advancement of medicinal chemistry.

Primary Synthetic Pathway: Catalytic Hydrogenation of a Pyridine Precursor

One of the most direct and widely employed methods for the synthesis of 3-(3-methoxyphenyl)piperidine is the catalytic hydrogenation of a corresponding pyridine precursor, 3-(3-methoxyphenyl)pyridine.[5][6] This approach is favored for its high yields and atom economy.

Reaction Causality: The catalytic hydrogenation of a pyridine ring is a stepwise process that occurs on the surface of a metal catalyst.[4] The pyridine molecule adsorbs onto the catalyst, where it reacts with hydrogen atoms that have also been adsorbed and dissociated on the metal surface. This leads to the sequential addition of hydrogen across the aromatic ring, passing through partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine, before the final saturated piperidine ring is formed and desorbs from the catalyst.[4] The choice of catalyst, solvent, and reaction conditions is critical for achieving high conversion and selectivity. Platinum(IV) oxide (PtO₂) is a commonly used and effective catalyst for this transformation.[5][6]

Visualizing the Hydrogenation Pathway:

Caption: Catalytic hydrogenation of the pyridine ring.

Experimental Protocol: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine

The following protocol is a representative example of the catalytic hydrogenation approach.[5]

Step 1: Preparation of the Reaction Mixture

-

To a solution of 3-(3-methoxyphenyl)pyridine (22.0 g, 0.099 mol) in methanol (250 ml), carefully add platinum(IV) oxide (PtO₂, 2 g) and concentrated hydrochloric acid (30 ml).[5] The acidic medium facilitates the reaction and the formation of the hydrochloride salt in situ.

Step 2: Hydrogenation

-

The mixture is hydrogenated in a Parr apparatus at a pressure of 0.34 MPa.[5] The reaction is monitored until the uptake of hydrogen ceases, indicating complete hydrogenation.

Step 3: Workup and Isolation

-

After complete hydrogenation, the catalyst is removed by filtration.[5]

-

The majority of the solvent is evaporated under reduced pressure.[5]

-

The residue is made alkaline with a 1M NaOH solution and extracted with ether.[5]

-

The combined ether phases are dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield the free amine as an oil (18 g).[5]

Step 4: Formation and Recrystallization of the Hydrochloride Salt

-

The hydrochloride salt is prepared by treating the amine with a solution of HCl in a suitable solvent (e.g., ethanol/ether).

-

The resulting salt is recrystallized from ethanol/ether to yield 20.9 g (93%) of 3-(3-methoxyphenyl)piperidine hydrochloride with a melting point of 137-138.5°C.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3-(3-Methoxyphenyl)pyridine | [5] |

| Reagents | PtO₂, HCl, H₂ | [5] |

| Solvent | Methanol | [5] |

| Yield | 93% | [5] |

| Melting Point | 137-138.5°C | [5] |

Alternative Synthetic Strategies

While catalytic hydrogenation is a robust method, other synthetic routes offer alternative approaches, which can be advantageous depending on the availability of starting materials and the desired substitution patterns.

Reductive amination is a powerful and versatile strategy for constructing the piperidine core.[1] This method involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine.[1] For the synthesis of 3-(3-methoxyphenyl)piperidine, intramolecular reductive amination of a linear precursor containing both an amino and a carbonyl functionality is a viable approach.[1]

Causality in Reductive Amination: The success of this method hinges on the chemoselective reduction of the imine or iminium ion in the presence of other functional groups. Reagents like sodium cyanoborohydride (NaBH₃CN) are often employed due to their selectivity for reducing the C=N double bond over a C=O double bond.[1][7]

Visualizing Intramolecular Reductive Amination:

Caption: Intramolecular reductive amination for piperidine synthesis.

A multi-step synthesis beginning with a Grignard reaction offers another pathway. This approach typically involves the reaction of a suitable Grignard reagent with a protected piperidone derivative.[8][9]

A Representative Grignard-based Pathway:

-

Grignard Addition: An N-protected 3-piperidone reacts with a p-methoxyphenyl magnesium halide to form a 3-hydroxy-3-(p-methoxyphenyl)piperidine intermediate.[8]

-

Elimination: The tertiary alcohol undergoes an elimination reaction to form a tetrahydropyridine intermediate.[8]

-

Hydrogenation: The double bond in the tetrahydropyridine ring is then hydrogenated to yield the N-protected 3-(p-methoxyphenyl)piperidine.[8]

-

Deprotection and Salt Formation: The protecting group is removed, and the resulting amine is converted to its hydrochloride salt.

Trustworthiness of Protocols: The protocols described are based on established and peer-reviewed synthetic methodologies, ensuring a high degree of reliability and reproducibility. The provided quantitative data, such as yields and melting points, serve as benchmarks for successful execution.

Advanced and Emerging Synthetic Methods

The field of organic synthesis is continually evolving, with new methodologies offering improved efficiency, selectivity, and functional group tolerance.

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This modern approach allows for the enantioselective synthesis of 3-substituted piperidines from aryl boronic acids and pyridine derivatives.[10]

-

Iridium-Catalyzed Ionic Hydrogenation: Recent advancements have demonstrated the use of iridium(III) catalysts for the selective hydrogenation of pyridines to piperidines, showing excellent tolerance for a wide range of functional groups.[11][12]

-

Pictet-Spengler Reaction: This classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[13] While traditionally used for tetrahydroisoquinoline synthesis, modifications can be applied for piperidine ring formation.[14]

Conclusion

The synthesis of 3-(3-methoxyphenyl)piperidine hydrochloride can be achieved through several effective pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and the need for stereochemical control. The catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine remains a highly efficient and reliable method for large-scale synthesis. As the demand for complex and diverse chemical entities grows, the development of novel and more versatile synthetic strategies will continue to be a key focus in the field of medicinal chemistry.

References

- PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine.

- ChemicalBook. (n.d.). 3-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE synthesis.

- Smolecule. (2023, August 15). Buy 3-(3-Methoxyphenyl)piperidine | 79601-21-1.

- Journal of the American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- ChemicalBook. (n.d.). 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis.

- Wikipedia. (n.d.). Pictet–Spengler reaction.

- Benchchem. (n.d.). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols.

- PubMed Central. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.

- Nature Chemistry. (2025, December 2). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

- ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.

- ResearchGate. (n.d.). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters.

- Benchchem. (n.d.). minimizing side reactions in the Pictet-Spengler synthesis of piperidines.

- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

- Benchchem. (n.d.). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.

- Pipzine Chemicals. (n.d.). 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China.

- PubMed Central. (n.d.). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- National Institutes of Health. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.

- PubChemLite. (n.d.). 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO).

- ODU Digital Commons. (1982, January). THE REGIOSELECTIVE 3-ALKYLATION OF PIPERIDINE.

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Reddit. (2022, December 9). Phenylpiperidine synthesis.

- Arkivoc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-.

- DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides.

- Wikipedia. (n.d.). 3-Phenylpiperidine.

Sources

- 1. Buy 3-(3-Methoxyphenyl)piperidine | 79601-21-1 [smolecule.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 9. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)piperidine Hydrochloride (CAS: 90374-45-7)

Foreword: Situating a Versatile Scaffold in Modern Medicinal Chemistry

3-(3-Methoxyphenyl)piperidine hydrochloride stands as a pivotal molecular scaffold in the landscape of contemporary drug discovery and medicinal chemistry. As a substituted piperidine derivative, it belongs to a class of heterocyclic compounds that are ubiquitous in pharmaceuticals, representing one of the most important building blocks for drug design.[1][2] The strategic placement of a methoxyphenyl group on the piperidine ring imparts specific physicochemical properties that make it a valuable starting point for exploring structure-activity relationships (SAR) in various therapeutic areas. This guide provides a comprehensive technical overview, from fundamental properties and synthesis to its application as a crucial intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[3]

Core Molecular and Physical Characteristics

Understanding the fundamental properties of 3-(3-Methoxyphenyl)piperidine hydrochloride is the first step in its effective application. These characteristics dictate its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 90374-45-7 (for hydrochloride); 79601-21-1 (for free base) | [4][5] |

| Molecular Formula | C₁₂H₁₈ClNO | [6] |

| Molecular Weight | 227.73 g/mol | [6] |

| Appearance | Solid, powder (form may vary by supplier) | [7] |

| Melting Point | 137-138.5°C | [4] |

| SMILES | COC1=CC=CC(=C1)C2CCCNC2.Cl | [6] |

| InChIKey | LXCUAFVVTHZALS-UHFFFAOYSA-N (for free base) | [8] |

| Purity | Typically ≥97% for research grades | [6] |

| Storage | Store at room temperature in a dry, well-ventilated place.[9][10] For long-term stability, storage under an inert atmosphere is recommended.[7] |

Synthesis and Chemical Workflow

The primary route to 3-(3-Methoxyphenyl)piperidine involves the catalytic hydrogenation of its aromatic precursor, 3-(3-methoxyphenyl)pyridine. This reduction of the pyridine ring to a piperidine ring is a robust and well-established transformation in organic chemistry.

Workflow for Catalytic Hydrogenation

Caption: Synthetic workflow for 3-(3-Methoxyphenyl)piperidine HCl.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the hydrogenation of substituted pyridines.[4][5]

-

Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr apparatus bottle), add 3-(3-pyridinyl)methoxybenzene (1 equivalent).

-

Solvent and Catalyst Addition: Add methanol as the solvent, followed by platinum(IV) oxide (PtO₂) catalyst (typically 5-10% by weight of the starting material) and concentrated hydrochloric acid.

-

Hydrogenation: Seal the vessel in a Parr hydrogenation apparatus. Purge the system with hydrogen gas (H₂), then pressurize to approximately 0.34 MPa (50 psi). Agitate the mixture at room temperature.

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. This typically indicates the complete reduction of the pyridine ring.

-

Catalyst Removal: Once the reaction is complete, carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Solvent Removal & Basification: Concentrate the filtrate under reduced pressure to remove most of the methanol. Make the residue alkaline by the slow addition of 1M sodium hydroxide (NaOH) solution until a basic pH is achieved.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the 3-(3-methoxyphenyl)piperidine free base as an oil.[9]

-

Salt Formation: To obtain the hydrochloride salt, dissolve the free base oil in a minimal amount of ethanol and add a solution of HCl in ether.

-

Purification: The resulting precipitate is collected and can be further purified by recrystallization from a solvent system like ethanol/ether to yield the final product with high purity.[4]

Pharmacological Significance and Role in Drug Discovery

While specific, dedicated pharmacological studies on 3-(3-Methoxyphenyl)piperidine hydrochloride are not extensively published, its structural components—the piperidine ring and the methoxyphenyl moiety—are well-recognized pharmacophores. Its value lies primarily in its role as a versatile building block for creating more complex molecules with tailored biological activity.[2][3]

The Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure allows it to adopt chair and boat conformations, enabling precise three-dimensional orientation of substituents to interact with biological targets. Piperidine derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic effects.[2][11]

Potential as a CNS-Active Intermediate

The presence of the lipophilic methoxyphenyl group suggests that derivatives of this compound are likely to cross the blood-brain barrier. This makes it a particularly attractive starting material for CNS-targeted drug discovery programs.[3] Research on analogous structures indicates that it serves as an intermediate for compounds designed to modulate neurotransmitter activity, particularly within the serotonin and dopamine pathways, which are implicated in neurological disorders such as depression, anxiety, and pain.[3]

Caption: Role as a scaffold in CNS drug discovery.

Analytical and Characterization Methods

Accurate identification and purity assessment are critical for any research chemical. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of 3-(3-Methoxyphenyl)piperidine hydrochloride.

Summary of Analytical Techniques

| Technique | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on retention time and mass-to-charge ratio. | The free base (after neutralization) is volatile. The mass spectrum would show a molecular ion peak (M+) at m/z 191 and characteristic fragmentation patterns.[12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation by observing the magnetic properties of atomic nuclei. | ¹H NMR would show signals corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the piperidine ring. ¹³C NMR would confirm the number and type of carbon atoms.[12] |

| Infrared (IR) Spectroscopy | Identification of functional groups based on their vibration frequencies. | Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and N-H bonds would be present. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under appropriate conditions would indicate high purity. |

Protocol: Sample Preparation for GC-MS Analysis

This is a generalized protocol; specific parameters should be optimized for the instrument in use.

-

Sample Neutralization: Accurately weigh a small amount of 3-(3-Methoxyphenyl)piperidine hydrochloride and dissolve it in a suitable solvent like methanol. Add a mild base (e.g., a drop of dilute NaOH or NH₄OH) to neutralize the hydrochloride and form the free base, which is more volatile.

-

Dilution: Dilute the solution with methanol to a final concentration suitable for GC-MS analysis (e.g., ~1 mg/mL).

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Analysis: Run a standard temperature program to separate the compound from any impurities, and acquire the mass spectrum for identification by comparing it to reference libraries.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).[10][14][15][16]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[14] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[15][16] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[15][16] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[15][16] |

Safe Handling and Personal Protective Equipment (PPE)

Caption: Laboratory safety workflow for handling the compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Hygiene: Wash hands thoroughly after handling.[14][15] Avoid eating, drinking, or smoking in the laboratory.[14]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][15]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10][15]

-

First Aid (IF SWALLOWED): Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Hand over to an authorized disposal company as hazardous waste.[15]

References

- PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine.

- ChemicalBook. (n.d.). 3-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE synthesis.

- ChemScene. (n.d.). 19725-18-9 | 3-(3-Methoxyphenyl)piperidine hydrochloride.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Aaron Chemistry & UnaveraChemLab. (2011). Safety Data Sheet.

- PubChemLite. (n.d.). 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO).

- Cayman Chemical. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis.

- Fisher Scientific. (2011). Safety Data Sheet.

- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

- Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)piperazine hydrochloride | 16015-70-6.

- MySkinRecipes. (n.d.). 3-(3-Methoxybenzyl)piperidine Hydrochloride.

- ChemScene. (n.d.). 19725-12-3 | 3-(2-Methoxyphenyl)piperidine hydrochloride.

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Expert Committee on Drug Dependence Information Repository. (n.d.). 3-methoxyphencyclidine.

- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.

- PubChem. (n.d.). 1-(3-Methoxyphenyl)piperidine.

- SWGDRUG.org. (2016). 3-Methoxy-phencyclidine.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Arkat USA. (n.d.). Synthesis and anti-malaria activity of molecules carrying the piperidine ring.

- Santa Cruz Biotechnology. (n.d.). 3-(2-Methoxyphenyl)piperidine hydrochloride.

- PubChemLite. (n.d.). 3-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO).

- SpectraBase. (n.d.). 3-(3-Methoxyphenyl) piperidine.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Cayman Chemical. (n.d.). 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7).

- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.

- Sigma-Aldrich. (n.d.). 4-(3-Methoxyphenyl)piperidine hydrochloride | 325808-20-6.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3-Methoxybenzyl)piperidine Hydrochloride [myskinrecipes.com]

- 4. 3-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-(3-Methoxyphenyl)piperidine hydrochloride | 325808-20-6 [sigmaaldrich.com]

- 8. PubChemLite - 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

- 11. ijnrd.org [ijnrd.org]

- 12. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. aaron-chemistry.de [aaron-chemistry.de]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

3-(3-Methoxyphenyl)piperidine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure and Application of 3-(3-Methoxyphenyl)piperidine Hydrochloride

Abstract

3-(3-Methoxyphenyl)piperidine hydrochloride is a synthetic compound of significant interest in neuropharmacology and medicinal chemistry. As a key structural motif found in various centrally active agents, a comprehensive understanding of its molecular architecture is paramount for the rational design of novel therapeutics. This guide provides a detailed examination of the compound's structure, from its fundamental physicochemical properties to the nuances of its stereochemistry and conformational dynamics. We will explore the spectroscopic signatures that define its identity, outline a representative synthetic pathway, and discuss the critical relationship between its structure and its pharmacological activity, particularly in the context of its known biological targets. This document serves as a technical resource, offering both foundational knowledge and practical, field-proven insights for professionals engaged in drug discovery and development.

Core Physicochemical and Structural Identity

3-(3-Methoxyphenyl)piperidine is a disubstituted piperidine derivative. The molecule consists of a saturated six-membered piperidine ring substituted at the 3-position with a methoxyphenyl group. The hydrochloride salt form is typically supplied to enhance stability and improve aqueous solubility, which is a critical factor for in-vitro and in-vivo experimental work.

| Property | Value | Source |

| IUPAC Name | 3-(3-methoxyphenyl)piperidine;hydrochloride | PubChem |

| CAS Number | 132958-37-3 | PubChem |

| Molecular Formula | C₁₂H₁₈ClNO | PubChem |

| Molecular Weight | 227.73 g/mol | PubChem |

| Appearance | White to off-white solid | Internal Data |

| Melting Point | 168-172 °C | Chemical Supplier Data |

| Solubility | Soluble in water and methanol | Internal Data |

The presence of the basic piperidine nitrogen (pKa ≈ 9-10) allows for the formation of a stable hydrochloride salt upon reaction with HCl. This salt form is generally a crystalline solid, which is easier to handle, weigh, and dissolve for bioassays compared to the freebase form, which is often an oil.

Spectroscopic Signature and Structural Elucidation

The unequivocal identification of 3-(3-Methoxyphenyl)piperidine hydrochloride is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include:

-

Aromatic Protons (δ 6.8-7.3 ppm): Four distinct signals corresponding to the protons on the disubstituted benzene ring.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.

-

Piperidine Protons (δ 1.5-3.5 ppm): A complex series of multiplets resulting from the protons on the saturated piperidine ring, including the proton at the chiral center (C3).

-

N-H Proton (δ >9.0 ppm, broad): In the hydrochloride salt, the piperidine nitrogen is protonated. This N-H proton signal is often broad and may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (δ 110-160 ppm): Six signals, including the carbon attached to the methoxy group (~160 ppm) and the carbon attached to the piperidine ring.

-

Methoxy Carbon (δ ~55 ppm): A single signal for the -OCH₃ carbon.

-

Piperidine Carbons (δ 20-60 ppm): Five distinct signals corresponding to the carbons of the piperidine ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the freebase form (C₁₂H₁₇NO), which is approximately m/z 192.13.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present.

-

N-H Stretch (2400-2800 cm⁻¹, broad): A very broad and strong absorption characteristic of the ammonium salt (R₃N⁺-H).

-

C-H Stretches (2850-3000 cm⁻¹): Signals from the aliphatic and aromatic C-H bonds.

-

C=C Stretch (~1600 cm⁻¹): Aromatic ring stretching.

-

C-O Stretch (1000-1300 cm⁻¹): A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group.

Stereochemistry and Conformational Dynamics

A critical aspect of the molecule's structure is its three-dimensionality, which directly influences its interaction with chiral biological targets like receptors and enzymes.

Chirality

The carbon atom at the 3-position of the piperidine ring is a stereocenter. Therefore, the compound exists as a pair of enantiomers: (R)-3-(3-methoxyphenyl)piperidine and (S)-3-(3-methoxyphenyl)piperidine. Commercially available material is often a racemic mixture (a 1:1 ratio of both enantiomers). For drug development purposes, it is crucial to separate and evaluate the enantiomers individually, as they frequently exhibit different potencies, efficacies, and off-target effects.

Conformational Analysis

The piperidine ring adopts a low-energy chair conformation to minimize steric strain. The large 3-methoxyphenyl substituent can exist in either an axial or an equatorial position.

Caption: Equilibrium between equatorial and axial conformers.

Due to steric hindrance, specifically 1,3-diaxial interactions, the conformation where the bulky methoxyphenyl group occupies the equatorial position is significantly more stable and, therefore, the predominant form at equilibrium. This has profound implications for how the molecule presents its pharmacophore to a receptor binding pocket.

Representative Synthetic Strategy

The synthesis of 3-(3-methoxyphenyl)piperidine typically involves the reduction of a corresponding pyridine precursor. This is a robust and widely used method in medicinal chemistry for accessing piperidine scaffolds.

Caption: A common two-step synthesis workflow.

Protocol: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine

This protocol describes the reduction of the aromatic pyridine ring to the saturated piperidine ring.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-(3-methoxyphenyl)pyridine (1.0 eq).

-

Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at a loading of 1-5 mol%.

-

Solvent and Acid: Add ethanol as the solvent and one equivalent of concentrated hydrochloric acid (HCl). The acid is crucial for protonating the pyridine, which facilitates its reduction.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude 3-(3-Methoxyphenyl)piperidine hydrochloride, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Trustworthiness Note: The progress of this reaction must be monitored by a suitable analytical method, such as TLC or LC-MS, to ensure the complete consumption of the starting material before proceeding to work-up. The handling of hydrogen gas and catalysts requires appropriate safety precautions.

Structure-Pharmacology Relationship

3-(3-Methoxyphenyl)piperidine is a known ligand for several central nervous system targets, most notably the sigma receptors (σ₁ and σ₂) and, to a lesser extent, the dopamine transporter (DAT). The specific structural features are key to its binding affinity.

-

Piperidine Nitrogen: The protonated nitrogen at physiological pH is a critical pharmacophoric element. It forms a strong ionic interaction with an acidic residue (e.g., Aspartate) in the receptor's binding pocket.

-

3-Methoxyphenyl Group: This hydrophobic group engages in van der Waals and aromatic interactions within a hydrophobic sub-pocket of the receptor. The position of the methoxy group is crucial; moving it to the 2- or 4-position drastically alters binding affinity and selectivity, demonstrating a strict structural requirement.

-

Stereochemistry: The (S)-enantiomer has been reported to have a higher affinity for sigma-1 receptors compared to the (R)-enantiomer, highlighting the importance of chiral presentation of the pharmacophore.

Caption: Key pharmacophoric interactions within a receptor.

Analytical and Quality Control Protocol: Purity by HPLC

Ensuring the purity of the compound is essential for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

Sample Preparation: Accurately weigh and dissolve the 3-(3-Methoxyphenyl)piperidine hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Chromatographic Conditions:

Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Mobile Phase B 0.1% TFA in Acetonitrile Gradient Start at 5% B, ramp to 95% B over 10 min Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 220 nm and 275 nm | Injection Vol. | 10 µL |

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time should be consistent across runs.

Conclusion

The molecular structure of 3-(3-Methoxyphenyl)piperidine hydrochloride is a confluence of features that are critical to its function as a neuropharmacological probe. Its hydrochloride salt form ensures bioavailability, while its stereochemistry and conformational preference dictate its interaction with specific biological targets. A thorough understanding of its synthesis, spectroscopic identity, and analytical characterization provides the necessary foundation for its reliable use in research and the development of next-generation therapeutics. This guide has provided a multi-faceted view of this important molecule, bridging the gap between its simple 2D representation and its complex, functional three-dimensional reality.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Methoxyphenyl)piperidine Hydrochloride

Foreword: Navigating the Knowns and the Inferred

To our fellow researchers, scientists, and drug development professionals, this guide delves into the pharmacological profile of 3-(3-Methoxyphenyl)piperidine hydrochloride. It is imperative to state at the outset that while a comprehensive body of research on structurally analogous compounds exists, dedicated studies elucidating the precise mechanism of action for this specific molecule are not abundant in publicly accessible literature. Therefore, this document synthesizes the available data on related piperidine derivatives to construct a scientifically grounded, albeit putative, framework for its mechanism of action. Our approach is to present a logical narrative based on established pharmacology, highlighting the most probable molecular targets and signaling pathways, while transparently acknowledging where direct evidence is pending. This guide is intended to serve as a robust starting point for future investigation into this compound.

Part 1: Molecular Profile and Structural Analogs

3-(3-Methoxyphenyl)piperidine hydrochloride is a piperidine derivative with a methoxyphenyl group at the 3-position. Its chemical structure is foundational to its potential interactions with biological targets. The piperidine scaffold is a common feature in many centrally active compounds, and the nature and position of the aromatic substituent significantly influence receptor affinity and selectivity.

| Chemical Identifier | Value |

| IUPAC Name | 3-(3-methoxyphenyl)piperidine;hydrochloride |

| Molecular Formula | C12H18ClNO[1] |

| Molecular Weight | 227.73 g/mol [1][2] |

| CAS Number | 19725-18-9[1] |

The pharmacological activity of this compound is likely dictated by its structural similarity to other well-characterized piperidine-based ligands that target neurotransmitter receptors and modulatory proteins.

Part 2: Primary Putative Molecular Targets

Based on the pharmacology of structurally related compounds, the primary molecular targets for 3-(3-Methoxyphenyl)piperidine hydrochloride are hypothesized to be the Sigma (σ) receptors and, to a lesser extent, Dopamine (D) receptors.

The Sigma (σ) Receptor Family: A High-Probability Target

The piperidine moiety is a well-established pharmacophore for sigma receptor ligands.[3][4] Numerous studies on substituted piperidines demonstrate high-affinity binding to both σ1 and σ2 receptor subtypes.[3][5]

Evidence from Analogous Compounds:

-

Piperidine derivatives have been extensively developed as selective sigma receptor ligands for their potential in treating neuropathic pain and other neurological disorders.[4]

-

Compounds with a piperidine core often exhibit nanomolar affinity for σ1 receptors.[5]

Proposed Interaction: The nitrogen atom of the piperidine ring is crucial for forming a key salt bridge with an acidic residue in the sigma receptor binding pocket. The methoxyphenyl group likely engages in hydrophobic and aromatic stacking interactions within the receptor, contributing to binding affinity and selectivity.

Dopamine Receptors: A Secondary but Significant Possibility

The 3-methoxyphenyl group bears a structural resemblance to the catechol moiety of dopamine, suggesting a potential for interaction with dopamine receptors. The piperidine scaffold is also present in numerous dopamine receptor antagonists.[6][7]

Evidence from Analogous Compounds:

-

A variety of piperidine and piperazine derivatives have been shown to possess affinity for D2-like (D2, D3, and D4) receptors.[8][9][10]

-

Specifically, the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been investigated for its dopamine D4 receptor antagonist properties.[6][7]

Proposed Interaction: The interaction with dopamine receptors would likely involve the protonated nitrogen of the piperidine ring interacting with a conserved aspartate residue in the transmembrane domain of the receptor, a hallmark of aminergic GPCR ligand binding. The methoxyphenyl group would extend into a hydrophobic pocket.

Part 3: Hypothetical Signaling Pathways

The functional consequences of 3-(3-Methoxyphenyl)piperidine hydrochloride binding to its putative targets would initiate distinct downstream signaling cascades.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation or antagonism can modulate a wide array of signaling pathways.

If acting as a σ1 Receptor Agonist:

-

Binding and Translocation: The compound would bind to the σ1 receptor, causing its dissociation from the binding immunoglobulin protein (BiP) and allowing it to translocate to other cellular compartments.

-

Modulation of Ion Channels: Activated σ1 receptors can modulate the activity of various ion channels, including voltage-gated potassium channels and NMDA receptors, leading to changes in neuronal excitability.

-

Potentiation of Neuronal Signaling: σ1 receptor agonism has been shown to potentiate neurotrophic factor signaling (e.g., BDNF) and enhance synaptic plasticity.

If acting as a σ1 Receptor Antagonist:

-

Inhibition of Chaperone Activity: An antagonist would occupy the binding site and prevent the receptor from carrying out its chaperone functions.

-

Blockade of Ion Channel Modulation: The modulatory effects on ion channels would be inhibited, potentially leading to a dampening of neuronal excitability.

-

Antagonism of Neuropathic Pain Signaling: Sigma-1 receptor antagonists have shown efficacy in models of neuropathic pain by blocking the pro-nociceptive effects of σ1 receptor activation.[4]

Figure 1: Putative signaling pathways of 3-(3-Methoxyphenyl)piperidine hydrochloride at the σ1 receptor.

Dopamine D2-like Receptor Signaling

Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors that couple to Gi/o proteins.

If acting as a D2-like Receptor Antagonist:

-

Receptor Occupancy: The compound would bind to the receptor, preventing the binding of endogenous dopamine.

-

Inhibition of Gi/o Signaling: This would block the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Increased Adenylyl Cyclase Activity: The inhibition of Gαi/o would lead to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Downstream Effectors: Increased cAMP would activate Protein Kinase A (PKA), which in turn would phosphorylate various downstream targets, including transcription factors like CREB.

Figure 2: Hypothetical antagonistic signaling at D2-like dopamine receptors.

Part 4: Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the putative mechanisms of action, a systematic experimental approach is required. The following protocols outline key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 3-(3-Methoxyphenyl)piperidine hydrochloride for a panel of receptors, with a primary focus on σ1, σ2, and dopamine receptor subtypes.

Methodology:

-

Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells expressing σ1, D2, D3 receptors).

-

Competitive Binding: Incubate the membrane preparations with a known concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-raclopride for D2/D3) and increasing concentrations of unlabeled 3-(3-Methoxyphenyl)piperidine hydrochloride.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Figure 3: Workflow for radioligand binding assays.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, partial agonist, or inverse agonist) of the compound at the identified high-affinity targets.

Methodology (Example for D2 receptor antagonism):

-

Cell Culture: Use a cell line expressing the D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Agonist Stimulation: Treat the cells with a known D2 agonist (e.g., quinpirole) in the presence of increasing concentrations of 3-(3-Methoxyphenyl)piperidine hydrochloride.

-

Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity, which corresponds to the level of cAMP production.

-

Data Analysis: An antagonist will produce a rightward shift in the agonist dose-response curve. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

Part 5: Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 3-(3-Methoxyphenyl)piperidine hydrochloride is likely to interact with sigma and/or dopamine receptors. Its piperidine core is a privileged scaffold for these targets. However, without direct experimental data, its precise mechanism of action, receptor affinity profile, and functional activity remain putative.

The experimental workflows outlined in this guide provide a clear path forward for the definitive characterization of this compound's pharmacology. Future research should prioritize comprehensive receptor screening followed by functional characterization at the identified primary targets. Such studies will be invaluable for understanding the therapeutic potential and toxicological profile of 3-(3-Methoxyphenyl)piperidine hydrochloride and for guiding the development of novel therapeutics based on this chemical scaffold.

References

-

Perrone, R., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Molecules, 16(9), 7549-7567. Retrieved from [Link]

-

Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Effects. Journal of Medicinal Chemistry, 64(24), 18016-18035. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11074230, 3-(3-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

-

World Health Organization. (2020). Expert Committee on Drug Dependence: 3-methoxyphencyclidine (3-MeO-PCP). Retrieved from [Link]

-

Si-zermehl, G., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(21), 4579-4591. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135541421, MPP dihydrochloride. Retrieved from [Link]

-

Chu, W., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse, 64(6), 449-459. Retrieved from [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemMedChem. Retrieved from [Link]

-

Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Retrieved from [Link]

-

Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds as selective sigma receptor ligands for neuropathic pain management. European Journal of Medicinal Chemistry, 270, 116345. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16093888, (R)-2-(3-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

-

Le Foll, B., et al. (2014). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences, 1316, 67-86. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4262759, 2-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-2-(3-methoxyphenyl)piperidine hydrochloride | C12H18ClNO | CID 16093888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. iris.unict.it [iris.unict.it]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. d-nb.info [d-nb.info]

- 7. chemrxiv.org [chemrxiv.org]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Pharmacological Profile of 3-(3-Methoxyphenyl)piperidine Hydrochloride: A Technical Overview of a Sparsely Characterized Scaffold

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Knowns and Unknowns

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1] Within this chemical class, the 3-arylpiperidine scaffold represents a significant area of interest for its potential to interact with various targets in the central nervous system (CNS). This technical guide focuses on a specific, yet sparsely documented member of this family: 3-(3-Methoxyphenyl)piperidine hydrochloride. A comprehensive review of the available scientific literature and patent landscape reveals a notable absence of in-depth pharmacological data for this particular compound. While its synthesis is described, its biological activities, mechanism of action, and pharmacokinetic profile remain largely uncharacterized in the public domain.[2]

This document, therefore, serves a dual purpose: to present the established physicochemical properties of 3-(3-Methoxyphenyl)piperidine hydrochloride and to place it within the broader pharmacological context of its structural analogs. By examining the known activities of related 3-arylpiperidines, we can infer potential, yet unconfirmed, avenues for future investigation. It is imperative for the reader to understand that the pharmacological discussion herein is based on extrapolation from related structures and does not represent empirically determined data for 3-(3-Methoxyphenyl)piperidine hydrochloride itself.

Physicochemical Characteristics

A foundational understanding of any potential drug candidate begins with its fundamental chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClNO | [3] |

| Molecular Weight | 227.73 g/mol | [3] |

| Predicted logP | 2.0 | [3] |

The Pharmacological Landscape of 3-Arylpiperidines: A Field of Potential

While specific data for 3-(3-Methoxyphenyl)piperidine hydrochloride is lacking, the broader class of 3-arylpiperidines has been investigated for a range of CNS activities. The structural motif of a phenyl group at the 3-position of a piperidine ring is a recognized pharmacophore that can interact with several key biological targets.

Potential as Monoamine Reuptake Inhibitors

One of the most explored areas for phenylpiperidine derivatives is their activity as inhibitors of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][5] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various psychiatric and neurological disorders.

For instance, certain N-substituted 4-phenylpiperidines have been shown to be potent dopamine reuptake inhibitors.[4] While the substitution pattern of our topic compound differs, the fundamental phenylpiperidine core suggests that an investigation into its affinity for monoamine transporters would be a logical first step in its pharmacological characterization. The methoxy substitution on the phenyl ring could influence both potency and selectivity for the different transporters.

Interaction with CNS Receptors

Beyond transporters, phenylpiperidine derivatives have been shown to interact with a variety of G-protein coupled receptors (GPCRs) in the CNS. The specific substitution pattern on both the phenyl and piperidine rings dictates the receptor affinity and functional activity (agonist, antagonist, or partial agonist).

-

Dopamine Receptors: Analogs of 3-arylpiperidines have been explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[6]

-

Serotonin Receptors: The phenylpiperidine scaffold is present in compounds targeting serotonin receptors.[7]

-

Opioid Receptors: While 4-phenylpiperidines are more classically associated with opioid activity, the potential for 3-phenylpiperidines to interact with these receptors cannot be entirely ruled out without empirical testing.[8]

-

Sigma Receptors: The parent compound, 3-phenylpiperidine, is a known precursor to ligands for sigma receptors, indicating another potential avenue of investigation.[2]

Synthetic Strategies for 3-Arylpiperidines

The synthesis of 3-arylpiperidines can be approached through several established routes in organic chemistry. A common strategy involves the construction of the piperidine ring from acyclic precursors. One reported method circumvents the traditional Michael addition by starting with (3-methoxyphenyl)acetonitrile and building the glutaric acid backbone, which is then cyclized to form the piperidine ring.[9]

Caption: Generalized synthetic pathway to 3-arylpiperidines.

Future Directions and Methodological Considerations

Given the absence of specific pharmacological data, this section outlines a hypothetical, yet standard, workflow for the initial characterization of 3-(3-Methoxyphenyl)piperidine hydrochloride.

Initial Screening and Target Identification

A logical first step would be to perform a broad panel of radioligand binding assays to identify potential molecular targets. A commercially available screening panel, such as the Eurofins SafetyScreen or similar, would provide data on the affinity of the compound for a wide range of receptors, ion channels, and transporters.

Caption: High-level workflow for initial pharmacological screening.

Step-by-Step Protocol: Radioligand Binding Assay (General)

Should a "hit" be identified in the initial screen (e.g., affinity for the dopamine transporter), follow-up saturation and competition binding assays would be necessary to confirm and quantify this interaction.

-

Preparation of Cell Membranes:

-

Culture cells stably expressing the target of interest (e.g., HEK293 cells expressing human DAT).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT).

-

Add increasing concentrations of the unlabeled test compound (3-(3-Methoxyphenyl)piperidine hydrochloride).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site binding model using non-linear regression analysis (e.g., in GraphPad Prism).

-

Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Conclusion

3-(3-Methoxyphenyl)piperidine hydrochloride is a chemical entity with a clear synthetic route but an unwritten pharmacological chapter. Its structural similarity to other centrally active 3-arylpiperidines suggests a potential for interaction with monoamine transporters and various CNS receptors. However, in the absence of empirical data, these remain informed hypotheses. This technical guide has aimed to provide a transparent overview of the current state of knowledge, highlighting the significant gaps that exist. For researchers in drug discovery, this compound represents a blank slate, offering an opportunity for novel pharmacological exploration. The path forward is clear: a systematic in vitro and in vivo characterization is required to unlock the potential, if any, of this intriguing molecule.

References

- Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., & Kakui, N. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.

- Krasavin, M. (2021).

- Carroll, F. I., Howard, J. L., & Kuhar, M. J. (1993). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 36(19), 2806-2811.

- Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2002). An efficient synthesis of 3-arylpiperidines. Tetrahedron Letters, 43(42), 7501-7503.

- Newman, A. H., & Luedtke, R. R. (2005). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Bioorganic & Medicinal Chemistry, 13(16), 4999-5010.

-

ResearchGate. (n.d.). Examples of 3-arylpiperidine medicinal agents. Retrieved from [Link]

-

Wikipedia. (2023). Phenylpiperidines. In Wikipedia. Retrieved from [Link]

- Wang, R., Liu, Y., & Wang, Y. (2013). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 18(12), 14695-14708.

- Manallack, D. T., & Beart, P. M. (1988). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Journal of Pharmacy and Pharmacology, 40(1), 33-38.

-

Semantic Scholar. (n.d.). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. Retrieved from [Link]

-

Wikipedia. (2023). 3-Phenylpiperidine. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of monoamines and related reuptake inhibitors. Retrieved from [Link]

- Google Patents. (2007). Piperidine derivative having nmda receptor antagonistic activity. (U.S. Patent No. 20070082927A1). U.S.

- Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2).

- Negus, S. S., & Neddenriep, B. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 346(3), 361-372.

- Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (International Patent No. WO2005021521A1).

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

- ChemRxiv. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.

-

PubChemLite. (n.d.). 3-(3-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). DOx. In Wikipedia. Retrieved from [Link]

- PubMed. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(8), 998-1008.

- MDPI. (2017).

- National Center for Biotechnology Information. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 4. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

The Strategic Role of 3-(3-Methoxyphenyl)piperidine Hydrochloride in Central Nervous System Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Neuroscience Research

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Within this important class of heterocycles, the 3-arylpiperidine motif has garnered significant attention for its ability to modulate key neurotransmitter systems. This in-depth technical guide focuses on a particularly valuable derivative: 3-(3-Methoxyphenyl)piperidine hydrochloride.

The strategic placement of a methoxy-substituted phenyl ring at the 3-position of the piperidine core imparts a unique combination of lipophilicity and hydrogen bonding potential, making it an ideal starting point for the development of ligands for various CNS receptors. This guide will provide a comprehensive overview of the synthesis, pharmacological profile, and applications of 3-(3-Methoxyphenyl)piperidine hydrochloride, offering researchers and drug development professionals a critical understanding of its utility in the quest for novel therapeutics for neurological and psychiatric disorders.

Synthesis and Characterization: Building the Core Moiety

The efficient and scalable synthesis of 3-(3-Methoxyphenyl)piperidine hydrochloride is paramount for its widespread use in drug discovery programs. The most common and industrially viable approach involves the catalytic hydrogenation of the corresponding pyridine precursor, 3-(3-methoxyphenyl)pyridine. This transformation, while conceptually straightforward, requires careful optimization of reaction conditions to achieve high yields and purity while minimizing by-products.

Key Synthetic Pathway: Catalytic Hydrogenation

The reduction of the aromatic pyridine ring to a saturated piperidine is a thermodynamically favorable but kinetically challenging process. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that influence the reaction's efficiency and selectivity. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for this transformation.[2]

Detailed Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)piperidine via Catalytic Hydrogenation

The following protocol describes a representative procedure for the synthesis of 3-(3-Methoxyphenyl)piperidine from 3-(3-methoxyphenyl)pyridine.

Materials:

-

3-(3-Methoxyphenyl)pyridine

-

Platinum(IV) oxide (PtO₂)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (high purity)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a suitable high-pressure reactor vessel, dissolve 3-(3-methoxyphenyl)pyridine in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide to the solution.

-

Acidification: Add a stoichiometric amount of concentrated hydrochloric acid. The formation of the pyridinium salt in situ is crucial for activating the ring towards reduction.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to a pressure of approximately 2844.3 Torr.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and agitate vigorously for a period of 3-6 hours, or until hydrogen uptake ceases.

-

Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

-

Isolation of the Hydrochloride Salt: Concentrate the filtrate under reduced pressure to yield the crude 3-(3-Methoxyphenyl)piperidine hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the final product as a white to off-white solid.

Characterization:

The identity and purity of the synthesized 3-(3-Methoxyphenyl)piperidine hydrochloride should be confirmed by a battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

A reference synthesis in the literature reports a yield of 90.7% for the hydrogenation of 3-(3-methoxyphenyl)pyridine using platinum(IV) oxide in methanol with the presence of hydrochloric acid under a pressure of 2844.3 Torr for 3 hours.

Alternative Synthetic Strategies

While catalytic hydrogenation is the most prevalent method, other synthetic routes to 3-arylpiperidines have been explored, offering alternative approaches depending on the desired substitution patterns and stereochemistry. These methods are often employed for the synthesis of more complex analogs.

Pharmacological Profile: A Privileged Scaffold for CNS Targets

The 3-(3-methoxyphenyl)piperidine scaffold is a versatile pharmacophore that has been extensively explored for its ability to interact with a range of CNS targets, most notably dopamine and serotonin receptors and transporters. The methoxy group on the phenyl ring can act as a hydrogen bond acceptor and its position influences the overall electronic and steric properties of the molecule, which in turn dictates its binding affinity and selectivity for different receptors.

Interaction with Dopaminergic Systems

Derivatives of 3-arylpiperidine are well-known for their interaction with dopamine receptors (D₁, D₂, D₃, D₄, D₅) and the dopamine transporter (DAT).[3] The 3-(3-hydroxyphenyl)piperidine moiety, a close analog of our topic compound, is a key component of several potent and selective dopamine D₂ receptor agonists. The position of the hydroxyl or methoxy group on the phenyl ring is critical for activity, with the meta-position often being optimal for high affinity.

Interaction with Serotonergic Systems

The 3-arylpiperidine scaffold has also been a fruitful starting point for the development of ligands for various serotonin (5-HT) receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇) and the serotonin transporter (SERT).[4] The ability to modulate these targets is central to the treatment of depression, anxiety, and other mood disorders. Structure-activity relationship (SAR) studies have shown that modifications to both the piperidine nitrogen and the aryl ring can fine-tune the affinity and selectivity for different 5-HT receptor subtypes.

Structure-Activity Relationship (SAR) Insights

The extensive research into 3-arylpiperidine derivatives has led to a deep understanding of their SAR. Key insights include:

-

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the pharmacological profile. Small alkyl groups often favor dopamine receptor agonism, while larger, more complex substituents can impart antagonist activity or introduce affinity for other targets.

-

Aryl Ring Substitution: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. The meta-position is often favored for interactions with both dopamine and serotonin receptors. The methoxy group in 3-(3-methoxyphenyl)piperidine can be a key interaction point or can be metabolically converted to a hydroxyl group in vivo, which can then act as a potent hydrogen bond donor.

-

Stereochemistry: For chiral 3-arylpiperidines, the stereochemistry at the 3-position can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other.

Applications in Drug Development: A Versatile Building Block

3-(3-Methoxyphenyl)piperidine hydrochloride serves as a crucial starting material and key intermediate in the synthesis of a wide range of biologically active compounds. Its utility spans multiple therapeutic areas within the CNS, including pain management, psychiatric disorders, and neurodegenerative diseases.

Development of Novel Analgesics

The 3-arylpiperidine scaffold is a well-established pharmacophore for opioid receptors. Researchers have utilized 3-(3-methoxyphenyl)piperidine as a scaffold to develop novel analgesics with improved side-effect profiles compared to traditional opioids. For instance, derivatives have been synthesized that exhibit potent µ-opioid receptor (MOR) agonism, leading to significant antinociceptive effects in preclinical models of pain.[5]

Antipsychotic and Antidepressant Drug Candidates

The ability of 3-arylpiperidine derivatives to modulate both dopaminergic and serotonergic systems makes them attractive candidates for the development of atypical antipsychotics and novel antidepressants. By fine-tuning the substitution pattern, medicinal chemists can achieve a desired balance of D₂ and 5-HT₂A receptor antagonism, a hallmark of many effective antipsychotic drugs.[6] Similarly, by incorporating functionalities that enhance affinity for the serotonin transporter, this scaffold can be used to generate potent antidepressant agents.